6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorine atom, a methyl group, and a benzonitrile moiety, along with a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methylbenzonitrile using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Potassium acetate, sodium hydroxide for various reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation of the boronic ester group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the fluorine atom and the dioxaborolane ring enhances its reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both a fluorine atom and a boronic ester group allows for versatile applications in various fields, making it a valuable compound in synthetic chemistry and beyond.
Properties
Molecular Formula |
C14H17BFNO2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BFNO2/c1-9-10(8-17)12(16)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 |
InChI Key |
VRAWURSCXIEVPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)C |
Origin of Product |
United States |
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